molecular formula C18H21NO5S B13376507 4-{[(2-Ethoxy-5-isopropylphenyl)sulfonyl]amino}benzoic acid

4-{[(2-Ethoxy-5-isopropylphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B13376507
M. Wt: 363.4 g/mol
InChI Key: LNRVLNGTENHCRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(2-Ethoxy-5-isopropylphenyl)sulfonyl]amino}benzoic acid is an organic compound with the molecular formula C18H21NO5S. This compound is characterized by the presence of an ethoxy group, an isopropyl group, and a sulfonyl group attached to a benzoic acid core. It is used in various chemical and industrial applications due to its unique structural properties.

Properties

Molecular Formula

C18H21NO5S

Molecular Weight

363.4 g/mol

IUPAC Name

4-[(2-ethoxy-5-propan-2-ylphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C18H21NO5S/c1-4-24-16-10-7-14(12(2)3)11-17(16)25(22,23)19-15-8-5-13(6-9-15)18(20)21/h5-12,19H,4H2,1-3H3,(H,20,21)

InChI Key

LNRVLNGTENHCRD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(2-Ethoxy-5-isopropylphenyl)sulfonyl]amino}benzoic acid typically involves the sulfonation of 2-ethoxy-5-isopropylaniline followed by a coupling reaction with benzoic acid derivatives. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-{[(2-Ethoxy-5-isopropylphenyl)sulfonyl]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acids onto the aromatic ring.

Scientific Research Applications

4-{[(2-Ethoxy-5-isopropylphenyl)sulfonyl]amino}benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-{[(2-Ethoxy-5-isopropylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The ethoxy and isopropyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2-{[(2-Ethoxy-5-isopropylphenyl)sulfonyl]amino}benzoic acid
  • 2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic Acid

Comparison: Compared to similar compounds, 4-{[(2-Ethoxy-5-isopropylphenyl)sulfonyl]amino}benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

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